molecular formula C9H17N3 B11739790 1-ethyl-3-methyl-N-propyl-1H-pyrazol-5-amine

1-ethyl-3-methyl-N-propyl-1H-pyrazol-5-amine

Cat. No.: B11739790
M. Wt: 167.25 g/mol
InChI Key: IMDIVCHKTQVQFC-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-N-propyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methyl-N-propyl-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine in a solvent like ethanol . The reaction mixture is then heated to facilitate the cyclization process, leading to the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-N-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison: 1-Ethyl-3-methyl-N-propyl-1H-pyrazol-5-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced bioactivity and stability, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-ethyl-5-methyl-N-propylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-6-10-9-7-8(3)11-12(9)5-2/h7,10H,4-6H2,1-3H3

InChI Key

IMDIVCHKTQVQFC-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=NN1CC)C

Origin of Product

United States

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